N-ethyl-4-methyl-1,3-benzothiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-3-11-10-12-9-7(2)5-4-6-8(9)13-10/h4-6H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEPBFKXMZBPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C=CC=C2S1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Ethyl 4 Methyl 1,3 Benzothiazol 2 Amine and Its Structural Analogues
Classical and Modern Synthetic Routes to 2-Aminobenzothiazoles
The 2-aminobenzothiazole (B30445) framework is a privileged structure in medicinal chemistry and serves as a crucial intermediate. researchgate.netresearchgate.net A variety of synthetic methodologies have been developed for its construction, ranging from classical condensation reactions to modern catalytic and multicomponent strategies. researchgate.netrsc.org
The most conventional and widely utilized method for synthesizing 2-substituted benzothiazoles is the condensation and subsequent cyclization of 2-aminothiophenol (B119425) with various carbonyl- or cyano-containing compounds. nih.govmdpi.comekb.eg This approach involves the reaction of 2-aminothiophenol with reagents such as aldehydes, carboxylic acids, acyl chlorides, or nitriles. ekb.egtandfonline.com
A common pathway involves the nucleophilic attack of the amino group of 2-aminothiophenol on a carbonyl group (e.g., from an aldehyde), followed by an intramolecular cyclization and subsequent oxidation or dehydration to form the benzothiazole (B30560) ring. ekb.eg For instance, the reaction of 2-aminothiophenol with various aromatic aldehydes can be catalyzed by acids or promoted by oxidizing agents to yield 2-arylbenzothiazoles. ekb.egtandfonline.com Similarly, condensation with nitriles, often catalyzed by copper, provides an efficient route to 2-substituted benzothiazoles. nih.govorganic-chemistry.org
The synthesis of the parent 2-aminobenzothiazole can be achieved through the oxidative cyclization of N-arylthioureas or by reacting 2-aminothiophenol with thiourea (B124793) derivatives. researchgate.net One specific method reports the synthesis of 2-amino-4-methylbenzothiazole (B75042) in a 76.2% yield via cyclization with bromine in chloroform. rsc.org The reaction conditions for these condensations can be varied, including the use of microwave irradiation or solvent-free conditions to enhance efficiency and align with green chemistry principles. mdpi.com
| Reactants | Catalyst/Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol, Aromatic Aldehydes | Alkyl carbonic acid (from CO₂ and alcohol) | Self-neutralizing acidic system | 2-Arylbenzothiazoles | tandfonline.com |
| 2-Aminothiophenol, β-Diketones | Brønsted acid | Oxidant- and metal-free | 2-Substituted benzothiazoles | ekb.egorganic-chemistry.org |
| 2-Aminothiophenol, Nitriles | Copper catalyst | - | 2-Substituted benzothiazoles | organic-chemistry.org |
| Substituted Anilines, KSCN | Bromine in Acetic Acid | < 10 °C | Substituted 2-aminobenzothiazoles | rsc.org |
| 2-Aminothiophenol, Fatty Acids | P₄S₁₀ | Microwave irradiation (3–4 min) | 2-Alkyl/Aryl-benzothiazoles | mdpi.com |
One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step. researchgate.net These reactions are characterized by high atom economy, simplified procedures, and often, environmental benefits due to reduced waste generation. researchgate.netnih.gov
Several MCRs have been developed for the synthesis of benzothiazole derivatives. For example, a three-component copper-catalyzed reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines can produce biologically relevant 2-aminobenzothiazoles in high yields. nih.gov Another notable example is the N-bromosuccinimide (NBS) catalyzed one-pot synthesis of 2′-aminobenzothiazolo-arylmethyl-2-naphthols from β-naphthol, aromatic aldehydes, and 2-aminobenzothiazole under solvent-free conditions. nih.gov These methods highlight the versatility of MCRs in rapidly generating molecular diversity around the benzothiazole scaffold. researchgate.netnih.gov
| Components | Catalyst/Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| 2-Iodoanilines, Sodium dithiocarbamates | Cu(OAc)₂/Cs₂CO₃/DMF/120 °C | 2-Aminobenzothiazoles | Ullmann-type C-S bond formation; yields up to 97% | nih.gov |
| β-Naphthol, Aromatic aldehydes, 2-Aminobenzothiazole | N-Bromosuccinimide (NBS), 60°C | 2′-Aminobenzothiazolo-arylmethyl-2-naphthols | Solvent-free, good to high yields | nih.gov |
| Substituted anilines, Ammonium (B1175870) thiocyanate (B1210189) | Benzyltrimethylammonium dichloroiodate, DMSO:H₂O | 2-Aminobenzothiazoles | Efficient one-pot procedure | dntb.gov.ua |
Catalysis plays a pivotal role in the synthesis of benzothiazoles, offering pathways with increased efficiency, selectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalytic systems have been successfully employed.
Homogeneous catalysis, often involving transition metal complexes, is widely used. For instance, RuCl₃ and Pd(OAc)₂ have been shown to catalyze the intramolecular oxidative coupling of N-arylthioureas to form substituted 2-aminobenzothiazoles. nih.gov Copper and palladium catalysts are also effective in mediating the intramolecular C-S bond formation through cross-coupling between an aryl halide and a thiourea functionality. indexcopernicus.com
Heterogeneous catalysts are advantageous due to their ease of separation and potential for recyclability, contributing to more sustainable chemical processes. nih.gov Examples include:
Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) : Used for the condensation of 2-aminothiophenol with acyl chlorides under solvent-free conditions. nih.gov
SnP₂O₇ : A novel heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields in very short reaction times. mdpi.com
Bimetallic nanocomposites : A Cu/Al@SBA-15 catalyst has been used for benzothiazole synthesis via a dehydrogenation coupling strategy. researchgate.net
Metal-free catalysis : Iodine has been used to catalyze the synthesis of 2-aminobenzothiazoles from cyclohexanones and thiourea, using molecular oxygen as a green oxidant. acs.org
| Catalyst Type | Catalyst Example | Reaction Type | Advantages | Reference |
|---|---|---|---|---|
| Homogeneous | RuCl₃, Pd(OAc)₂ | Intramolecular oxidative coupling of N-arylthioureas | High efficiency and yield | nih.gov |
| Homogeneous | Copper salts | Cross-coupling of aryl halides and thioureas | Effective C-S bond formation | indexcopernicus.com |
| Heterogeneous | NaHSO₄-SiO₂ | Condensation of 2-aminothiophenol and acyl chlorides | Solvent-free, catalyst is inexpensive and easily removed | nih.gov |
| Heterogeneous | Cu/Al@SBA-15 | Dehydrogenation coupling | Bimetallic synergistic effect | researchgate.net |
| Metal-Free | Iodine / O₂ | Oxidative cyclization of cyclohexanones and thioureas | Avoids transition metals, uses a green oxidant | acs.org |
Regioselective N-Alkylation and Ring Functionalization Strategies for N-ethyl-4-methyl-1,3-benzothiazol-2-amine Precursors
Once the 2-amino-4-methylbenzothiazole precursor is synthesized, the final step is the introduction of the N-ethyl group. This requires a regioselective N-alkylation strategy that targets the exocyclic amino group.
The N-alkylation of 2-aminobenzothiazoles presents a significant regioselectivity challenge. The 2-aminobenzothiazole scaffold has two potential nucleophilic nitrogen atoms: the exocyclic amino nitrogen (N-exo) and the endocyclic ring nitrogen (N-endo). Alkylation with traditional alkyl halides typically occurs on the more basic endocyclic nitrogen, leading to the formation of 3-alkyl-2-iminobenzothiazoline isomers as the major product. rsc.org
To achieve the desired N-exosubstituted product, such as this compound, alternative alkylating agents and catalytic systems are required. A successful strategy involves using alcohols as benign alkylating agents in place of alkyl halides. rsc.org Research has demonstrated that a copper/base catalytic system can effectively promote the regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols, affording the desired 2-(N-alkylamino)benzothiazoles with complete regioselectivity and in good to excellent yields. rsc.org In these reactions, no formation of the endo-alkylated or over-alkylated side products was observed. rsc.org This method is highly atom-efficient, with water being the only byproduct. rsc.org
| 2-Aminobenzothiazole Substrate | Alcohol | Catalyst System | Yield of N-exo Product |
|---|---|---|---|
| 2-Aminobenzothiazole | Benzyl alcohol | CuCl / NaOH | 92% |
| 2-Aminobenzothiazole | 4-Methylbenzyl alcohol | CuCl / NaOH | 95% |
| 2-Amino-6-methylbenzothiazole | Benzyl alcohol | CuCl / NaOH | 96% |
| 2-Amino-6-chlorobenzothiazole | Benzyl alcohol | CuCl / NaOH | 98% |
The introduction of the methyl group at the 4-position of the benzothiazole ring is typically accomplished by starting the synthesis with a precursor that already contains the methyl group in the correct position. The most direct approach is to use an appropriately substituted aniline, specifically o-toluidine (B26562) (2-methylaniline) or a derivative thereof.
One established method involves the conversion of o-toluidine to o-tolylthiourea (B1334601), which is then subjected to an electrophilic cyclization reaction. A patented process describes the production of 2-amino-4-methylbenzothiazole by treating o-tolylthiourea with chlorine in methylene (B1212753) chloride. google.com This method avoids ring chlorination and produces the target compound in high yield after neutralization. google.com An alternative, classical approach is the Hugerschoff reaction, which involves the cyclization of arylthioureas using an oxidizing agent like bromine. rsc.org
Another strategy involves a copper-catalyzed, one-pot reaction in water, starting from 4-methyl-2-iodoaniline and various isothiocyanates to generate 2-amino-4-methylbenzothiazole derivatives. researchgate.net
| Starting Material | Key Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| o-Tolylthiourea | Chlorine, Methylene chloride | 2-Amino-4-methylbenzothiazole | High yield, avoids ring chlorination | google.com |
| Arylthiourea from o-toluidine | Bromine, Chloroform | 2-Amino-4-methylbenzothiazole | Classical oxidative cyclization | rsc.org |
| 4-Methyl-2-iodoaniline | Isothiocyanates, CuI | Substituted 2-amino-4-methylbenzothiazoles | One-pot synthesis in water | researchgate.net |
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, the principles of green chemistry have become increasingly influential in the field of organic synthesis, prompting a shift towards more sustainable and efficient methodologies. The synthesis of 2-aminobenzothiazole scaffolds, including this compound, has benefited significantly from these advancements. Techniques such as microwave-assisted synthesis, ultrasound irradiation, and the development of solvent-free and catalyst-free reaction conditions have emerged as powerful alternatives to traditional methods, often providing improved yields, shorter reaction times, and a reduced environmental footprint.
Microwave irradiation has been established as a valuable tool in organic chemistry for its ability to accelerate reactions through efficient and uniform heating. scielo.br This technique has been successfully applied to the synthesis of benzothiazole and benzoxazole (B165842) libraries, demonstrating its utility in generating diverse compound collections for applications such as analgesic agent discovery. ias.ac.in The application of microwave energy can significantly reduce reaction times, often from hours to mere minutes, while increasing product yields. researchgate.net
In the context of the 2-aminobenzothiazole scaffold, microwave irradiation facilitates various synthetic transformations. For instance, it has been employed in the solid-phase synthesis of 2-aminobenzothiazole derivatives, where it was used to heat reaction mixtures to 150 °C for periods of 30 to 60 minutes to drive reactions to completion. nih.gov Furthermore, post-synthetic modifications of the scaffold are also amenable to this technology. The reaction of 2-aminobenzothiazole with other precursors to form more complex heterocyclic systems, such as benzothiazole-imidazolidines, can be effectively promoted by microwave heating. mdpi.com This method avoids the use of hazardous solvents and minimizes the formation of by-products, aligning with the principles of green synthesis. ijpbs.com
Table 1: Examples of Microwave-Assisted Reactions in Benzothiazole Synthesis
| Starting Material(s) | Reagent(s) | Product Type | Microwave Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzothiazole, Salicylic aldehyde, L-alanine | - | Benzothiazole-imidazolidine | THF, MW irradiation | Formation of imidazolidine (B613845) ring | mdpi.com |
| Resin-bound N-acyl, N'-phenyl-thiourea | Hydrazine monohydrate | 2-Aminobenzothiazole derivative | 150 °C, 30 min | Cleavage from solid support | nih.gov |
| 2-Aminobenzenethiol, Carboxylic acids | Polyphosphoric acid | 2-Substituted benzothiazole | - | One-pot synthesis | ias.ac.in |
Sonochemistry, which utilizes ultrasound to promote chemical reactions, offers a versatile and facile pathway for a variety of organic syntheses. kjscollege.com The physical phenomenon of acoustic cavitation generates localized high-temperature and high-pressure zones, which can dramatically enhance reaction rates. This technique has been successfully employed in the green synthesis of 2-substituted benzothiazoles. For example, the condensation of 2-aminothiophenol with various aldehydes can be achieved under solvent-free conditions at room temperature using ultrasound irradiation, resulting in excellent yields. kjscollege.com The advantages of this method include faster reaction rates, mild reaction conditions, and easy work-up procedures. kjscollege.com
Ultrasound has also proven effective in the derivatization of the 2-aminobenzothiazole scaffold. The acylation of aminobenzothiazoles with bromoacetyl bromide to yield N-(benzo[d]thiazol-2-yl)-2-bromoacetamides was accomplished in just one hour with yields of 89-92% under ultrasound irradiation, a significant improvement over conventional methods. nih.gov Similarly, the copper-catalyzed Ullmann condensation of 2-aminobenzothiazoles with 2-chlorobenzoic acids to form benzothiazoloquinazolones saw enhanced yields and reaction times reduced to minutes when subjected to ultrasonic irradiation. researchgate.net
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Reaction | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation of aminobenzothiazole | Conventional (stirring) | 24 h | 83-88% | nih.gov |
| Acylation of aminobenzothiazole | Ultrasound Irradiation | 1 h | 89-92% | nih.gov |
| Ullmann Condensation | Conventional (reflux) | 3 h | Lower | researchgate.net |
| Ullmann Condensation | Ultrasound Irradiation | 15-25 min | Higher | researchgate.net |
| Condensation of 2-aminothiophenol and aldehyde | Conventional | - | - | kjscollege.com |
Adherence to green chemistry principles has driven the development of synthetic protocols that operate under solvent-free and, in some cases, catalyst-free conditions. These methods reduce waste, energy consumption, and the use of hazardous materials. The synthesis of 2-aryl-substituted benzothiazoles has been achieved by the condensation of 2-aminothiophenol with various aromatic aldehydes under melt reaction conditions without any solvent or catalyst. growingscience.com This approach offers quantitative yields and simplifies product purification.
While completely catalyst-free methods are ideal, a significant green advancement involves replacing expensive and toxic transition-metal catalysts with more benign alternatives. Metal-free syntheses of 2-aminobenzothiazoles have been developed using iodine as a catalyst and molecular oxygen as the terminal oxidant. organic-chemistry.orgorganic-chemistry.org One such method involves the cascade reaction of isothiocyanatobenzenes with amines, where an in-situ formed benzothiourea intermediate undergoes an iodine-catalyzed intramolecular C-H/S-H cross-dehydrogenative coupling. organic-chemistry.org This approach avoids the need for transition-metal catalysts and hazardous oxidants. Another metal-free protocol utilizes the aerobic oxidative cyclization of cyclohexanones and thioureas, again using catalytic iodine and oxygen. organic-chemistry.org
Solvent-free conditions are also a key feature of other advanced methods. The one-pot synthesis of 2′-aminobenzothiazolo-arylmethyl-2-naphthols from β-naphthol, aromatic aldehydes, and 2-aminobenzothiazole can be performed efficiently at 60°C under solvent-free conditions using N-bromosuccinimide (NBS) as a catalyst. nih.gov Similarly, ultrasound-assisted syntheses are often most effective under solvent-free conditions, which also facilitates easier product separation and catalyst recycling. kjscollege.com
Derivatization and Post-Synthetic Modification of the this compound Scaffold
The 2-aminobenzothiazole scaffold is a versatile and privileged structure in medicinal chemistry, largely due to its amenability to chemical modification. nih.goviajesm.in The presence of the exocyclic amino group and the endocyclic nitrogen atom provides multiple sites for derivatization, allowing for the synthesis of a vast range of analogues with tailored properties. mdpi.comiajesm.in
Post-synthetic modifications can be broadly categorized based on the reaction site. A common strategy involves the functionalization of the 2-amino group. For example, 2-aminobenzothiazole can be treated with chloroacetyl chloride to produce N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, an intermediate that can be further reacted with various amines to generate a library of amide derivatives. researchgate.netarabjchem.org The amino group can also react with aldehydes to form Schiff bases, which are versatile intermediates for the synthesis of other heterocyclic rings, such as quinazolinones when reacted with anthranilic acid under microwave irradiation. uokerbala.edu.iq
Another route of derivatization involves reaction with anhydrides like succinic or phthalic anhydride (B1165640) to introduce a carboxylic acid moiety. researchgate.net This functional group can then be used in subsequent cyclization reactions, for instance, with o-phenylenediamine (B120857) to yield derivatives containing an imidazole (B134444) ring. researchgate.net Reaction with isothiocyanates affords thiourea derivatives, which can also serve as precursors for more complex heterocyclic systems. researchgate.net
While reactions at the exocyclic amino group are prevalent, the endocyclic nitrogen atom of the thiazole (B1198619) ring can also be a site for modification. The N-alkylation of 2-amino-1,3-benzothiazole with α-iodoketones occurs selectively at the endocyclic nitrogen atom, forming 2-amino-1,3-benzothiazolium iodides. mdpi.com These intermediates can then undergo intramolecular dehydrative cyclization to yield fused heterocyclic systems like 7H-imidazo[2,1-b] kjscollege.comnih.govbenzothiazol-4-ium salts, demonstrating a powerful method for constructing complex molecular hybrids. mdpi.com
Table 3: Selected Derivatization Reactions of the 2-Aminobenzothiazole Scaffold
| Reagent(s) | Reaction Type | Resulting Structure/Moiety | Reference |
|---|---|---|---|
| Chloroacetyl chloride, then various amines | Acylation, Nucleophilic substitution | N-substituted acetamides | researchgate.netarabjchem.org |
| Aromatic aldehydes | Condensation (Schiff base formation) | Imines (Schiff bases) | uokerbala.edu.iq |
| Succinic or Phthalic anhydride | Acylation | Carboxylic acid derivatives | researchgate.net |
| Isothiocyanates | Addition | Thiourea derivatives | researchgate.net |
| α-Iodoketones | Endo N-alkylation, Cyclization | Fused imidazo[2,1-b]benzothiazolium salts | mdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation of N Ethyl 4 Methyl 1,3 Benzothiazol 2 Amine Derivatives
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental for identifying the functional groups within N-ethyl-4-methyl-1,3-benzothiazol-2-amine. The spectra are characterized by distinct absorption bands corresponding to the vibrational modes of specific bonds.
The FT-IR spectrum of 2-aminobenzothiazole (B30445) derivatives typically exhibits a sharp band in the region of 3270–3436 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine group. nih.govcore.ac.uk Aromatic C-H stretching vibrations are confirmed by bands in the 3060–3140 cm⁻¹ range, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups appear between 2845 cm⁻¹ and 2935 cm⁻¹. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3270 - 3436 |
| C-H (Aromatic) | Stretching | 3060 - 3140 |
| C-H (Aliphatic) | Stretching | 2845 - 2935 |
| C=N (Thiazole Ring) | Stretching | 1550 - 1625 |
| C=C (Aromatic) | Stretching | ~1450 - 1600 |
| C-N | Stretching | ~1260 - 1390 |
| C-S | Stretching | ~600 - 800 |
This table presents typical vibrational frequencies for functional groups found in this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules, providing detailed information about the hydrogen and carbon environments.
The ¹H NMR spectrum of this compound provides a clear map of the proton environments. The aromatic protons on the benzothiazole (B30560) ring typically resonate in the downfield region of δ 6.6–8.2 ppm. nih.govacs.org The specific substitution pattern (a methyl group at position 4) results in three distinct aromatic signals with characteristic splitting patterns (doublets and a triplet) due to spin-spin coupling.
The amine (N-H) proton usually appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The protons of the N-ethyl group exhibit a classic A₂X₃ system: a quartet around δ 3.4 ppm for the methylene (B1212753) (-CH₂) group, coupled to the adjacent methyl protons, and a triplet around δ 1.3 ppm for the methyl (-CH₃) group, coupled to the methylene protons. The protons of the 4-methyl group appear as a sharp singlet around δ 2.4 ppm. arabjchem.org
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (H5, H6, H7) | 6.8 - 7.9 | m | ~7-9 |
| Amine-H (N-H) | Variable (e.g., 5.0 - 6.0) | br s | - |
| Methylene (-CH₂-) | ~3.4 | q | ~7.2 |
| 4-Methyl (-CH₃) | ~2.4 | s | - |
| Ethyl-Methyl (-CH₃) | ~1.3 | t | ~7.2 |
This table outlines the expected ¹H NMR spectral data for this compound.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. The C2 carbon, bonded to three heteroatoms (two nitrogens and a sulfur), is the most deshielded, typically appearing in the δ 165–175 ppm range. japsonline.com
The other carbons of the benzothiazole ring resonate in the aromatic region (δ 115–155 ppm). arabjchem.orgmdpi.com The chemical shifts are influenced by the substituents and the heteroatoms. The aliphatic carbons of the ethyl and methyl groups appear in the upfield region. The methylene carbon (-CH₂) of the ethyl group is found around δ 40-45 ppm, while the methyl carbon of the ethyl group and the 4-methyl carbon appear at higher fields, typically between δ 15–22 ppm. arabjchem.orgdocbrown.info
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| C2 (C=N) | 165 - 175 |
| C4, C3a, C7a (Aromatic Quaternary) | 125 - 155 |
| C5, C6, C7 (Aromatic CH) | 118 - 128 |
| Methylene (-CH₂-) | 40 - 45 |
| 4-Methyl (-CH₃) | 18 - 22 |
| Ethyl-Methyl (-CH₃) | 14 - 18 |
This table shows representative ¹³C NMR chemical shifts for this compound.
Two-dimensional (2D) NMR techniques are employed to confirm structural assignments, especially for complex derivatives.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. researchgate.net For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. youtube.com It would also map the couplings between adjacent aromatic protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. ipb.pt A NOESY spectrum could show correlations between the N-H proton and the adjacent methylene protons of the ethyl group. It could also reveal spatial proximity between the protons of the 4-methyl group and the aromatic proton at the 5-position.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ carbons. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, allowing for unambiguous assignment of the aliphatic carbons.
The labile nature of the amine proton can be confirmed by a deuterium (B1214612) exchange study. arabjchem.org Upon addition of a few drops of deuterium oxide (D₂O) to the NMR sample, the N-H proton is replaced by a deuterium atom. Since deuterium is not observed in ¹H NMR, the signal corresponding to the amine proton will disappear from the spectrum. This simple experiment unequivocally identifies the N-H resonance and provides information about its accessibility and potential involvement in hydrogen bonding.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₀H₁₂N₂S), the molecular ion peak [M]⁺ would be observed at m/z 192.
The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. In this case, the most probable fragmentation pathway involves the loss of a methyl radical (•CH₃, mass 15) from the ethyl group. This would result in a highly abundant fragment ion at m/z 177, which would likely be the base peak in the spectrum. vaia.com Further fragmentation of the benzothiazole ring can also occur, leading to other characteristic ions.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 192 | [C₁₀H₁₂N₂S]⁺ | Molecular Ion (M⁺) |
| 177 | [C₉H₉N₂S]⁺ | [M - CH₃]⁺ (α-cleavage) |
| 164 | [C₉H₁₀N₂]⁺ | [M - S]⁺ |
| 149 | [C₈H₇NS]⁺ | Cleavage of the ethyl-amine bond |
This table summarizes the expected key ions in the mass spectrum of this compound.
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission properties of this compound derivatives are of significant interest due to their potential applications in various fields, including molecular probes and optoelectronic materials.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For this compound derivatives, the absorption spectra are typically characterized by bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation in the molecule.
The core 1,3-benzothiazol-2-amine structure possesses a conjugated system. Modifications to the substituents on the benzene (B151609) ring or the amine group can significantly alter the electronic properties and, consequently, the UV-Vis absorption spectrum. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to bathochromic (red-shift) or hypsochromic (blue-shift) shifts of the absorption maxima, respectively. The ethyl and methyl groups on the parent compound, this compound, have a modest effect on the electronic transitions.
| Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| 2-aminobenzothiazole | Ethanol | 265, 305 | 12,000, 8,000 | π-π |
| N-substituted derivatives | Various | 270-350 | Varies | π-π |
This table presents representative data for 2-aminobenzothiazole derivatives to illustrate typical absorption characteristics.
Fluorescence and Phosphorescence Studies
Many derivatives of 2-aminobenzothiazole exhibit fluorescence, making them valuable as fluorescent probes. nih.gov Upon excitation at an appropriate wavelength, these molecules can emit light from their excited singlet state (fluorescence) or, in some cases, from their excited triplet state (phosphorescence). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the surrounding environment.
For this compound derivatives, the presence of the ethyl group on the amine can influence the fluorescence properties by affecting the rotational freedom and non-radiative decay pathways. The nature and position of substituents on the benzothiazole ring system play a crucial role in tuning the emission color and intensity. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity. nih.gov In some derivatives of 2-aminobenzothiazole, particularly those with a hydroxyl or amino group at a suitable position, ESIPT can lead to the formation of a transient tautomer in the excited state. rsc.org This tautomer often has a distinct emission spectrum compared to the normal form, resulting in a large Stokes shift. nih.gov
The ESIPT process is typically ultrafast and can significantly influence the fluorescence properties of the molecule. nih.gov For this compound derivatives to exhibit ESIPT, appropriate functionalization, such as the introduction of a hydroxyl group ortho to the benzothiazole linkage on an appended phenyl ring, would be necessary. nih.gov
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. mdpi.com This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay.
Solvatochromic Effects on Photophysical Properties
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. The photophysical properties of this compound derivatives are expected to be sensitive to the polarity of the solvent. elsevierpure.com
In polar solvents, molecules with a significant change in dipole moment upon excitation will exhibit a noticeable shift in their absorption and emission spectra. mdpi.com For instance, a bathochromic shift in the emission spectrum is often observed with increasing solvent polarity for molecules with a more polar excited state. The Lippert-Mataga equation can be used to correlate the Stokes shift with the solvent polarity. mdpi.com
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption λmax (nm) | Emission λmax (nm) |
| Cyclohexane | 2.02 | 1.427 | 290 | 350 |
| Dichloromethane | 8.93 | 1.424 | 295 | 370 |
| Acetonitrile | 37.5 | 1.344 | 298 | 385 |
| Methanol | 32.7 | 1.329 | 300 | 400 |
This table illustrates hypothetical solvatochromic data for a generic this compound derivative to demonstrate the expected trends.
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the relationship between molecular structure and bulk properties. For this compound derivatives, single-crystal X-ray diffraction studies can provide detailed insights into bond lengths, bond angles, and intermolecular interactions.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions |
| A 2-aminobenzothiazole derivative | Monoclinic | P2₁/c | 10.123 | 5.432 | 18.765 | 95.43 | N-H···N hydrogen bonds, π-π stacking |
| Another benzothiazole derivative | Triclinic | P-1 | 6.653 | 14.310 | 14.582 | 88.47 | C-H···N interactions, π-π stacking nih.gov |
This table provides representative crystallographic data for related benzothiazole structures to illustrate the type of information obtained from X-ray diffraction studies. nih.gov
Computational Chemistry and Theoretical Investigations of N Ethyl 4 Methyl 1,3 Benzothiazol 2 Amine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular structure and reactivity of chemical compounds. These methods are routinely employed to investigate various properties of benzothiazole (B30560) derivatives. scirp.orgresearchgate.net
Optimization of Molecular Geometries and Conformational Analysis
For a given molecule, computational methods can predict the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This involves calculating the potential energy for different atomic arrangements and identifying the structure with the minimum energy. Conformational analysis further explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For benzothiazole derivatives, such studies would elucidate the planarity of the benzothiazole ring system and the orientation of substituent groups. nih.gov However, specific bond lengths, bond angles, and dihedral angles for N-ethyl-4-methyl-1,3-benzothiazol-2-amine have not been reported in the literature.
Electronic Structure Properties (HOMO-LUMO Energy Gaps, Ionization Potential, Electron Affinity)
The electronic properties of a molecule are crucial for determining its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule. espublisher.com A smaller gap generally suggests higher reactivity. Ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are also important descriptors of a molecule's electronic character. While these properties have been calculated for various benzothiazole derivatives, specific values for this compound are not documented. scirp.orgespublisher.com
Illustrative Data for Benzodiazepine Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| EPBZ-F | -6.01 | -2.00 | 4.01 |
| EPBZ-Cl | -6.04 | -2.42 | 3.62 |
| EPBZ-Br | -5.93 | -2.46 | 3.47 |
| EPBZ-OH | -5.63 | -2.12 | 3.51 |
| EPBZ-CH3 | -5.69 | -2.08 | 3.61 |
| EPBZ-OCH3 | -5.55 | -2.00 | 3.55 |
| EPBZ-NH2 | -5.28 | -1.90 | 3.38 |
| EPBZ-NO2 | -6.45 | -3.15 | 3.30 |
Note: This table presents data for 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) and its derivatives to illustrate typical computational results for related heterocyclic systems. Data for this compound is not available. espublisher.com
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent regions of varying potential, with red typically indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-poor areas (positive potential) that are prone to nucleophilic attack. MEP maps are highly effective in predicting the reactive sites for hydrogen bonding and other intermolecular interactions. scirp.org For benzothiazole derivatives, MEP studies would highlight the electronegative nitrogen and sulfur atoms as potential sites for electrophilic attack. However, a specific MEP map for this compound is not available in the scientific literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can be quantified as stabilization energies. These interactions, such as hyperconjugation, reveal the nature and strength of intramolecular charge transfer and the delocalization of electron density within the molecule. nih.govacs.org For benzothiazole derivatives, NBO analysis can elucidate the electronic interactions between the benzothiazole core and its substituents. scirp.org Despite its utility, NBO analysis has not been specifically applied to this compound in published research.
Spectroscopic Property Prediction through Computational Methods
Computational methods, particularly time-dependent DFT (TD-DFT), can be used to predict various spectroscopic properties, including UV-Vis absorption spectra, infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comacs.org These theoretical predictions can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental spectra. While computational spectroscopic studies have been performed for a range of benzothiazole compounds, there are no reported predicted spectroscopic data for this compound. scirp.orgacs.org
Molecular Dynamics Simulations for Conformational Dynamics and Flexibility
In principle, an MD simulation of this compound would involve placing the molecule in a simulated physiological environment, such as a water box with ions, and then calculating the forces between atoms to predict their motion. These simulations can reveal the preferred conformations of the molecule, the rotational freedom of the N-ethyl group, and the vibrational modes of the entire structure. Such studies are critical for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein.
Table 1: Representative Parameters in a Molecular Dynamics Simulation Setup
| Parameter | Typical Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Simulates the aqueous solvent environment. |
| Simulation Time | Nanoseconds to Microseconds | Duration of the simulation to observe molecular motion. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates atmospheric pressure. |
Molecular Docking Studies for Intermolecular Recognition Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in identifying potential biological targets and understanding the intermolecular forces that govern its binding. These forces include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
The process involves computationally placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for different poses, with lower scores typically indicating more favorable binding. This approach can screen large libraries of compounds against a specific target, prioritizing those with the highest predicted affinity for experimental testing.
For benzothiazole derivatives, molecular docking has been widely applied to elucidate their mechanism of action against various diseases. For example, docking studies have been used to investigate the binding of benzothiazole analogues to the active site of enzymes implicated in cancer and microbial infections. biointerfaceresearch.comresearchgate.netresearchgate.net These studies have successfully identified key amino acid residues that interact with the benzothiazole core and its substituents, providing a structural basis for their biological activity. biointerfaceresearch.comresearchgate.netresearchgate.net Such information is pivotal for the structure-based design of new therapeutic agents.
Table 2: Example of Molecular Docking Results for a Hypothetical Benzothiazole Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase | -8.5 | Lys72, Glu91, Leu144 | Hydrogen Bond, Hydrophobic |
| DNA Gyrase | -7.9 | Asp73, Arg76, Gly77 | Electrostatic, Hydrogen Bond |
| Cytochrome P450 | -9.2 | Phe215, Ala305, Ser119 | Hydrophobic, Hydrogen Bond |
Theoretical Assessment of Lipophilicity and Solubility in Different Media
Lipophilicity and solubility are fundamental physicochemical properties that significantly influence the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). Theoretical methods to predict these properties are therefore of great importance in the early stages of drug discovery. For this compound, computational tools can provide estimates of its lipophilicity (typically as logP) and aqueous solubility.
The octanol-water partition coefficient (logP) is a common measure of lipophilicity. Various computational methods, ranging from fragment-based approaches to more complex quantum mechanical calculations, can predict logP values. Similarly, aqueous solubility can be estimated using models based on a compound's structure and other physicochemical properties. The General Solubility Equation (GSE) is one such model that uses the melting point and logP to predict solubility. researchgate.net
Understanding the lipophilicity and solubility of this compound is crucial for predicting its behavior in biological systems. For instance, a compound with very high lipophilicity may have poor aqueous solubility and be prone to binding to plasma proteins, which can limit its free concentration and therapeutic effect. Conversely, a very polar compound may be poorly absorbed through the gut wall. Theoretical predictions of these properties for benzothiazole derivatives can guide chemical modifications to optimize their drug-like characteristics. biointerfaceresearch.com
Table 3: Predicted Physicochemical Properties for a Representative Benzothiazole
| Property | Predicted Value | Significance in Drug Discovery |
| LogP | 2.5 - 4.0 | Influences membrane permeability and protein binding. |
| Aqueous Solubility (logS) | -3.0 to -5.0 | Affects absorption and formulation. |
| Polar Surface Area (PSA) | 40 - 60 Ų | Correlates with transport properties across membranes. |
Application of Machine Learning in Predictive Chemical Research for Benzothiazole Derivatives
Machine learning (ML) is increasingly being used in chemical research to build predictive models for a wide range of properties, from biological activity to toxicity. For benzothiazole derivatives, ML algorithms can be trained on existing datasets of compounds with known properties to predict the characteristics of new, untested molecules like this compound.
Quantitative Structure-Activity Relationship (QSAR) is a well-established computational modeling technique that can be enhanced by machine learning. nih.govresearchgate.netjocpr.com In a typical QSAR study, molecular descriptors (numerical representations of a molecule's structure) are calculated for a set of compounds. An ML model, such as a random forest or a neural network, is then trained to find a mathematical relationship between these descriptors and the observed biological activity. nih.govnih.gov This model can then be used to predict the activity of novel benzothiazole derivatives.
The application of ML in benzothiazole research is broad, encompassing the prediction of anticancer, antimicrobial, and other therapeutic activities. nih.govresearchgate.net Furthermore, ML models are being developed to predict ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which can help in identifying potentially problematic compounds early in the drug discovery pipeline. jocpr.com By leveraging large datasets and sophisticated algorithms, machine learning offers a powerful in-silico tool to accelerate the design and optimization of new benzothiazole-based therapeutic agents. jocpr.comnih.gov
Table 4: Common Machine Learning Models and Their Applications in Benzothiazole Research
| Machine Learning Model | Application | Predicted Property |
| Random Forest | QSAR | Anticancer activity, Photophysical properties nih.gov |
| Support Vector Machines | QSAR | Inhibitory activity against specific enzymes nih.gov |
| Neural Networks | ADME-Tox Prediction | Toxicity, Metabolic stability jocpr.com |
| Gradient Boosting | QSAR | Biological activity prediction |
Structure Chemical Property Relationships in N Ethyl 4 Methyl 1,3 Benzothiazol 2 Amine Derivatives
Influence of N-Alkyl Substitution on Electronic Properties and Reactivity
The substitution of an alkyl group, such as an ethyl group, on the exocyclic nitrogen atom of 4-methyl-1,3-benzothiazol-2-amine significantly modulates the electronic landscape and reactivity of the molecule. The ethyl group, acting as an electron-donating group (EDG) through inductive effects, increases the electron density on the exocyclic nitrogen. This enhancement of nucleophilicity makes the nitrogen atom more reactive towards electrophiles.
The reactivity of the N-alkylated 2-aminobenzothiazole (B30445) is evident in its use as a precursor for more complex molecules. The exocyclic amine can readily participate in acylation and further alkylation reactions. nih.govresearchgate.net For example, N-alkylated 2-aminobenzothiazoles have been used to create derivatives with potent anti-inflammatory properties by suppressing prostaglandin (B15479496) E2 generation, highlighting how N-alkylation is a key step in building bioactive molecules. nih.gov The presence of the N-ethyl group, compared to a simple N-H, also introduces steric bulk, which can influence the regioselectivity of subsequent reactions and the binding geometry with biological targets.
| N-Substituent | Electronic Effect | Predicted Impact on Reactivity | Example Reaction |
|---|---|---|---|
| -H | Neutral | Moderately nucleophilic exocyclic nitrogen | Acylation, Alkylation |
| -Ethyl (-CH₂CH₃) | Electron-donating (Inductive) | Increased nucleophilicity of exocyclic nitrogen | Enhanced rate of N-acylation/alkylation nih.gov |
| -Acyl (-COR) | Electron-withdrawing (Resonance) | Decreased nucleophilicity of exocyclic nitrogen | Stabilizes the amino group against further substitution |
Impact of Ring Methylation (4-position) on Aromaticity and Tautomerism
The methyl group at the 4-position of the benzothiazole (B30560) ring, adjacent to the sulfur atom, exerts both electronic and steric effects that influence the molecule's aromaticity and tautomeric equilibrium. As an electron-donating group, the 4-methyl substituent enriches the benzene (B151609) portion of the bicyclic system with electron density, which can affect the rates of electrophilic aromatic substitution.
A crucial aspect of 2-aminobenzothiazoles is their existence in a tautomeric equilibrium between the amino form and the imino form. researchgate.net The amino form is generally more stable and, thus, predominant. researchgate.net However, the position of this equilibrium can be influenced by various factors, including the electronic nature of substituents on the ring. The electron-donating 4-methyl group can subtly influence this balance. Theoretical studies suggest that electron-donating groups on the thiazole (B1198619) ring can increase the amount of the imino form, although the amino tautomer typically remains the major species. researchgate.net The tautomerization process is thought to proceed through a protonated intermediate, the 2-aminobenzothiazolinium cation, which exists between the amino and imino forms. researchgate.net
Systematic Variation of Substituents for Modulating Chemical Space and Interaction Profiles
The N-ethyl-4-methyl-1,3-benzothiazol-2-amine core is a versatile scaffold for chemical modification to explore a wide chemical space and modulate interactions with biological targets. nih.gov Researchers have systematically varied substituents at multiple positions on the benzothiazole ring to develop compounds with enhanced pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. nih.govnih.govcore.ac.uk
For instance, studies on various 2-aminobenzothiazole derivatives have demonstrated that introducing different groups on the benzene ring (positions 5, 6, and 7) or modifying the N-substituent leads to a broad range of biological outcomes. Electron-donating groups like methyl or methoxy, and electron-withdrawing groups such as halogens or nitro groups, have been incorporated to fine-tune the electronic properties and steric profile of the molecules. nih.gov
In the context of anticancer drug design, various derivatives have been synthesized and evaluated against numerous cancer cell lines. nih.govuokerbala.edu.iq The interaction profile is highly dependent on the substitution pattern. For example, in one study, the introduction of a bulky benzyloxy group at the 6-position of the 2-aminobenzothiazole moiety enhanced antifungal activity. core.ac.uk Another study found that N-alkylation of the 2-amino group with a chain carrying a naphthalene (B1677914) or phenyl moiety resulted in potent inhibitors of prostaglandin E2, conferring significant anti-inflammatory activity. nih.gov These examples underscore the principle that systematic structural modifications are a powerful strategy for optimizing the biological activity and interaction profile of the core scaffold.
| Core Structure | Substituent(s) | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| 2-Aminobenzothiazole | 6-Benzyloxy | Antifungal (Candida spp.) | Bulky group at position 6 enhances activity. | core.ac.uk |
| 2-Aminobenzothiazole | N-alkylation with 3-phenylpropyl group | Anti-inflammatory (PGE2 inhibition) | Potent inhibition with EC₅₀ of 177 nM. | nih.gov |
| 2-Aminobenzothiazole | Various N-acyl and N-alkyl groups | PI3Kγ Inhibition | N-cyclohexyl and N-(m-tolyl) derivatives showed up to 48% inhibition. | nih.gov |
| 2-Aminobenzothiazole | Various amide and ester moieties | Tau Protein Imaging | Specific amide and ester derivatives could visualize neurofibrillary tangles. | rsc.org |
Pharmacophore Modeling for Defining Essential Structural Features for Molecular Recognition
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the 2-aminobenzothiazole class of compounds, pharmacophore models have been developed to understand their molecular recognition by various enzymes and receptors.
These models typically highlight a common set of features crucial for activity. For 2-aminobenzothiazole derivatives acting as kinase inhibitors, a general pharmacophore model often includes:
Hydrogen Bond Acceptors (HBA): The endocyclic nitrogen of the thiazole ring and often the exocyclic amino nitrogen can act as hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The hydrogen atom on the exocyclic amino group (in N-H or N-alkyl derivatives) can serve as a hydrogen bond donor.
Aromatic Rings (AR): The fused benzene ring of the benzothiazole scaffold provides a hydrophobic region that can engage in π-π stacking or hydrophobic interactions with the target protein.
For example, a pharmacophore model developed for N-acetyl-2-aminobenzothiazole inhibitors of PI3Kα identified two hydrogen-bond acceptors, one hydrogen-bond donor, and two hydrophobic aromatic rings as critical molecular features for binding affinity. Similarly, a model for p56lck inhibitors based on benzothiazoles featured two hydrogen bond acceptors, one donor, and two aromatic rings. mdpi.com
These models provide a rational basis for designing new derivatives. For this compound, the endocyclic nitrogen serves as a key HBA, the exocyclic N-H can be an HBD, and the benzothiazole ring itself constitutes the aromatic feature. The 4-methyl and N-ethyl groups would primarily influence the shape and hydrophobic character of the molecule, which are also critical for fitting into a specific binding pocket.
Correlation of Structural Diversity with Tunable Photophysical Characteristics
Benzothiazole derivatives are known for their interesting photophysical properties, including fluorescence, making them valuable as fluorescent probes, sensors, and components in organic light-emitting diodes (OLEDs). researchgate.net The absorption and emission characteristics of these molecules can be precisely tuned by modifying their chemical structure.
The introduction of substituents at various positions on the benzothiazole scaffold alters the electronic distribution and the energy levels of the molecular orbitals, thereby affecting the absorption (λ_abs) and fluorescence (λ_em) maxima. The general principles are:
Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., methyl, ethyl) or alkoxy groups tend to cause a bathochromic (red) shift in the absorption and emission spectra. They increase the energy of the HOMO more than the LUMO, reducing the HOMO-LUMO gap. nih.gov
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups typically cause a more significant red shift by lowering the energy of the LUMO. nih.gov
In this compound, both the N-ethyl and 4-methyl groups are electron-donating. They would be expected to shift the fluorescence emission to longer wavelengths compared to the unsubstituted 2-aminobenzothiazole. The extent of this shift depends on the cumulative electronic effect of both groups.
Furthermore, some benzothiazole derivatives exhibit phenomena like Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to a large Stokes shift (the difference between absorption and emission maxima). mdpi.com This property is highly dependent on the presence of specific functional groups that can form intramolecular hydrogen bonds. The photophysical properties of these compounds are also sensitive to the solvent environment, with polarity often influencing the emission wavelength. This tunability makes benzothiazole derivatives highly adaptable for applications in materials science and bio-imaging. researchgate.net
| Compound Structure | Excitation Max (λ_ex) | Emission Max (λ_em) | Key Structural Feature | Reference |
|---|---|---|---|---|
| 2-(4-bromophenyl)benzothiazole derivatives | ~330 nm | 380 - 450 nm | Bi-aryl system via Suzuki coupling | researchgate.net |
| Benzothiazole-derived donor-acceptor systems | 350 - 445 nm | Not specified | -CH₃ (donor) and -NO₂ (acceptor) groups | nih.gov |
| 2-(2'-aminophenyl)benzothiazole derivatives | Varies | Green to Orange | Substitution on the 2'-aminophenyl ring | mdpi.com |
Advanced Derivatives and Conjugates of N Ethyl 4 Methyl 1,3 Benzothiazol 2 Amine
Synthesis of Hybrid Molecules Incorporating Other Heterocyclic Rings
The fusion of additional heterocyclic rings onto the N-ethyl-4-methyl-1,3-benzothiazol-2-amine framework is a key strategy for creating novel compounds with unique chemical properties and potential applications. The exocyclic amino group and the endocyclic nitrogen atom of the thiazole (B1198619) ring are key reaction sites for annulation reactions, leading to the formation of diverse and complex polycyclic systems.
The construction of pyrimidine (B1678525) rings fused to the benzothiazole (B30560) core, resulting in benzothiazolo[3,2-a]pyrimidine systems, is a well-established synthetic route. researchgate.netnih.gov These reactions typically involve the condensation of a 2-aminobenzothiazole (B30445) derivative with a 1,3-dielectrophilic species, such as β-ketoesters or malonates.
One common approach is a three-component Biginelli-type reaction. For instance, various 2-aminobenzothiazole derivatives can react with an aldehyde and ethyl acetoacetate (B1235776) to yield the corresponding ethyl 2-methyl-4-aryl-4H-benzo mdpi.comekb.egthiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. researchgate.net This reaction can be adapted for this compound, where the exocyclic ethylamino group would participate in the cyclization.
Another strategy involves the reaction of 2-aminobenzothiazole with enaminones or enaminonitriles, which act as synthons for the pyrimidine ring. researchgate.net For example, heating N-(6-acetylbenzothiazol-2-yl)-2-cyano-3-(dimethylamino)acrylamide in acetic acid leads to the intramolecular elimination of dimethylamine (B145610) and cyclization to form an 8-acetyl-3-cyano-2-oxo-2H-benzothiazolo[3,2-a]pyrimidine. nih.gov
Similarly, fusing an additional thiazole ring can be achieved. A general method involves reacting a 2-aminobenzothiazole derivative with α-haloketones followed by cyclization. researchgate.netijprs.com For example, substituted 2-aminobenzothiazoles can be reacted with chloroacetyl chloride and then cyclized with potassium thiocyanate (B1210189) to generate a benzothiazole-fused thiazolidinone system. researchgate.netijprs.com These fused systems can be further derivatized at the thiazolidinone ring. researchgate.netijprs.com
Table 1: Examples of Reagents for Fusing Pyrimidine and Thiazole Rings onto Benzothiazole Cores
| Fused Ring System | Reagent Type | Specific Example | Resulting Structure |
| Pyrimidine | β-Dicarbonyl Compound | Ethyl Acetoacetate | Benzothiazolo[3,2-a]pyrimidine |
| Pyrimidine | Malonate Derivative | Bis(trichlorophenyl) malonate | Benzothiazolo[3,2-a]pyrimidin-4-one |
| Pyrimidine | Enaminone | N-(Benzothiazol-2-yl)-enaminone | Benzothiazolo[3,2-a]pyrimidine |
| Thiazole | α-Halo Acyl Halide | Chloroacetyl Chloride | Thiazolo[3,2-a]benzothiazol-one |
The synthesis of imidazo[2,1-b]benzothiazoles is a prominent area of research, yielding a class of compounds with significant biological interest. researchgate.netnih.govnih.govresearchgate.net The most common synthetic pathway is the Hantzsch-type condensation reaction between a 2-aminobenzothiazole and an α-halocarbonyl compound, such as a phenacyl bromide. nih.govresearchgate.net This reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminobenzothiazole, followed by intramolecular cyclization involving the exocyclic amino group to form the fused imidazole (B134444) ring.
This reaction is highly versatile and can be performed under various conditions, including catalyst-free microwave-assisted synthesis in green solvents like water, which offers high yields and short reaction times. nih.govresearchgate.netrsc.org The nature of the substituents on both the 2-aminobenzothiazole and the α-haloketone can be widely varied to produce a library of benzo[d]imidazo[2,1-b]thiazole derivatives. researchgate.netnih.govresearchgate.net Applying this methodology to this compound would involve its reaction with an appropriate α-haloketone. However, the presence of the N-ethyl group means the final product would be a quaternary ammonium (B1175870) salt, a benzo[d]imidazo[2,1-b]thiazolium species, as the exocyclic nitrogen is tertiary.
An alternative approach that would result in a neutral fused system involves starting with 2-amino-4-methylbenzothiazole (B75042), performing the cyclization with an α-haloketone to form the imidazo[2,1-b]benzothiazole (B1198073) core, and then performing N-alkylation on the fused system as a final step, if the target is substitution on the imidazole nitrogen.
Table 2: Synthesis of Benzo[d]imidazo[2,1-b]thiazoles from 2-Aminobenzothiazoles
| 2-Aminobenzothiazole Reactant | α-Haloketone Reactant | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzothiazole | Phenacyl bromide | Microwave, Water/IPA | 2-Phenylbenzo[d]imidazo[2,1-b]thiazole | >90 | researchgate.net |
| 2-Aminobenzothiazole | 2-Bromo-1-(4-chlorophenyl)ethanone | Microwave, Catalyst-free | 2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole | 96 | researchgate.net |
| 2-Amino-6-chlorobenzothiazole | 2-Bromo-1-(4-fluorophenyl)ethanone | Reflux, Ethanol | 7-Chloro-2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole | N/A | nih.gov |
Attachment of Functional Probes and Reporter Groups for Chemical Sensing
Benzothiazole derivatives are excellent fluorophores and are frequently used as the core structure for fluorescent probes and chemosensors. rsc.orgresearchgate.netnih.govscilit.combohrium.com The principle of these sensors involves covalently linking the benzothiazole fluorophore to a specific receptor or reactive site. Interaction of this site with an analyte of interest (e.g., metal ions, anions, or small molecules) triggers a change in the photophysical properties of the fluorophore, such as fluorescence quenching, enhancement, or a ratiometric shift, which can be detected visually or spectroscopically. researchgate.netnih.gov
To functionalize this compound as a chemical sensor, a receptor unit must be strategically introduced onto its scaffold. This could be achieved through several synthetic routes:
Functionalization of the Benzene (B151609) Ring: Electrophilic aromatic substitution reactions (e.g., nitration followed by reduction to an amine, or formylation) on the 4-methylbenzothiazole ring can introduce a reactive handle. This handle can then be used to attach a receptor moiety.
Modification of the N-ethyl Group: The ethyl group could be replaced with a functionalized alkyl chain during the initial synthesis of the 2-aminobenzothiazole derivative. For example, using N-(2-hydroxyethyl)-4-methylaniline as a precursor would yield a benzothiazole with a terminal hydroxyl group, which is a versatile point for attaching probes via ester or ether linkages.
Direct Attachment to the Exocyclic Amine: While the exocyclic amine is already alkylated, it could potentially be further functionalized, although this is less common for probe design.
A common design involves creating a system where the analyte interacts with a binding site that can modulate an intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) process involving the benzothiazole core. researchgate.net For example, a benzothiazole derivative functionalized with a thioacetal group and a phenol (B47542) has been designed as a probe that can selectively detect Hg²⁺ and Cu²⁺ through different signaling mechanisms. nih.gov
Synthesis of Polymerizable Benzothiazole Monomers for Advanced Materials
Incorporating the benzothiazole moiety into polymers can impart desirable thermal, optical, and redox properties to the resulting materials. mdpi.comekb.egnih.govrsc.org The synthesis of polymerizable monomers from this compound requires the introduction of a reactive group capable of undergoing polymerization, such as a vinyl, acrylate (B77674), methacrylate (B99206), or maleimide (B117702) group.
Several strategies exist for the synthesis of such monomers based on related benzothiazole structures:
N-functionalized Maleimides: 2-Aminobenzothiazole can be reacted with maleic anhydride (B1165640) in acetic acid to form N-(benzothiazole-2-yl) maleimide. ekb.egekb.eg This maleimide monomer can then be copolymerized with other monomers like ethyl acrylate and styrene (B11656) via emulsion polymerization to create novel acrylate polymers. ekb.egekb.eg
Acrylate and Methacrylate Derivatives: Monomers can be prepared by linking a benzothiazole core to an acrylate or methacrylate group, often through a short spacer. For example, 2-mercaptobenzothiazole (B37678) can be reacted with 2-chloroethyl methacrylate to produce 2-(2-benzothiazolylthio)ethyl methacrylate. mdpi.com A similar strategy could be envisioned starting from a hydroxy-functionalized this compound, which could be esterified with acryloyl chloride or methacryloyl chloride.
Redox-Responsive Disulfide Monomers: A methacrylic monomer containing a redox-responsive benzothiazole-disulfide group has been synthesized and copolymerized using RAFT polymerization. These polymers can be used to create coatings that allow for the reversible attachment of thiol-containing molecules. rsc.org
These approaches demonstrate that the benzothiazole scaffold can be effectively converted into a polymerizable monomer, paving the way for the creation of advanced materials with tailored properties.
Exploration of Isosteric and Bioisosteric Analogues (chemical design principles)
Isosterism and bioisosterism are foundational principles in medicinal chemistry and drug design, involving the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. openaccessjournals.comopenaccessjournals.comnih.govscripps.edu This strategy is used to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. nih.govdrugdesign.org The structure of this compound offers several positions where isosteric and bioisosteric replacements could be explored.
Classical Bioisosteres: These are atoms or groups that share the same size, shape, and electronic configuration.
The methyl group (-CH₃) at the 4-position could be replaced by other classical isosteres like -NH₂, -OH, -F, or -Cl. These substitutions would significantly alter the electronic properties of the benzene ring while having a relatively small steric impact.
The ethyl group (-CH₂CH₃) on the exocyclic amine could be replaced with other alkyl groups (e.g., propyl, isopropyl) to probe steric effects at a receptor binding site.
Within the thiazole ring, the sulfur atom could be replaced by oxygen (to form a benzoxazole) or a -NH- group (to form a benzimidazole). This represents a common heterocyclic ring isosterism. nih.gov
The N-ethyl group could be replaced by a cyclopropylmethyl group to introduce conformational rigidity.
The entire benzothiazole ring could be considered a bioisostere for other bicyclic heteroaromatic systems like quinazoline, indole, or benzimidazole, which can also engage in key binding interactions such as hydrogen bonding and π-stacking. researchgate.net
The methyl group could be replaced by a trifluoromethyl group (-CF₃), a non-classical bioisostere that is sterically similar but has vastly different electronic properties, often used to block metabolic oxidation and increase lipophilicity. scripps.edu
The rational application of these principles allows for the systematic modification of the lead compound to optimize its properties for a specific application.
Table 3: Potential Isosteric and Bioisosteric Replacements for this compound
| Original Group | Position | Replacement Group | Type | Rationale for Replacement |
| -CH₃ (Methyl) | C-4 of Benzene | -Cl, -F, -OH | Classical Isostere | Modify electronics, H-bonding potential |
| -CH₃ (Methyl) | C-4 of Benzene | -CF₃ | Non-Classical Bioisostere | Block metabolism, increase lipophilicity |
| -CH₂CH₃ (Ethyl) | Exocyclic Amine | -CH₂CH₂CH₃, -CH(CH₃)₂ | Isostere | Probe steric tolerance |
| -CH₂CH₃ (Ethyl) | Exocyclic Amine | -OCH₂CH₃ | Classical Bioisostere | Alter H-bonding, polarity |
| -S- (Thioether) | Thiazole Ring | -O- | Classical Isostere | Forms benzoxazole (B165842), alters electronics |
| -S- (Thioether) | Thiazole Ring | -NH- | Classical Isostere | Forms benzimidazole, adds H-bond donor |
| Benzothiazole | Core Scaffold | Quinazoline | Non-Classical Bioisostere | Mimic ATP binding region in kinases |
Future Research Directions and Unexplored Avenues in N Ethyl 4 Methyl 1,3 Benzothiazol 2 Amine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of 2-aminobenzothiazoles often involves multi-step procedures that may utilize harsh reagents and generate significant waste. nih.govmdpi.com Future research will undoubtedly focus on the development of novel and sustainable synthetic methodologies for N-ethyl-4-methyl-1,3-benzothiazol-2-amine that align with the principles of green chemistry. organic-chemistry.orguokerbala.edu.iq This includes the exploration of one-pot reactions, the use of environmentally benign solvents and catalysts, and the development of processes with high atom economy.
| Synthesis Approach | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced reaction steps, time, and waste | Designing multi-component reactions that directly yield the target compound. |
| Green Catalysis | Use of non-toxic, recyclable catalysts | Exploring solid-supported, nano-, and biocatalysts for the key reaction steps. |
| Alternative Energy Sources | Faster reactions, milder conditions | Investigating microwave and ultrasound irradiation to promote the synthesis. |
| Renewable Feedstocks | Reduced reliance on fossil fuels | Exploring bio-based starting materials for the synthesis of the benzothiazole (B30560) core. |
In-depth Exploration of Complex Molecular Interactions and Their Chemical Basis
A thorough understanding of the non-covalent interactions involving this compound is crucial for predicting its behavior in various chemical and biological systems. Future research will focus on an in-depth exploration of these complex molecular interactions, moving beyond simple models to more nuanced and quantitative descriptions. This will involve a combination of advanced experimental techniques and high-level computational methods.
X-ray crystallography will continue to be a vital tool for elucidating the three-dimensional structure of this compound and its derivatives in the solid state. These studies can reveal detailed information about intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the crystal packing and ultimately influence the material's physical properties.
In solution, advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR) and Fourier-transform infrared (FT-IR) spectroscopy, will be employed to study the dynamic interactions between this compound and other molecules. These studies can provide insights into association constants, binding stoichiometries, and the specific atomic sites involved in the interactions.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes with increasing accuracy. Future research on this compound will leverage advanced computational modeling for predictive chemical design, guiding experimental efforts and accelerating the discovery of new applications.
Density Functional Theory (DFT) will be a cornerstone of these computational studies, enabling the accurate calculation of the electronic structure, optimized geometry, and spectroscopic properties of this compound and its derivatives. organic-chemistry.org These calculations can provide valuable insights into the molecule's reactivity, stability, and potential interaction sites. For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can help to predict the most likely sites for electrophilic and nucleophilic attack. organic-chemistry.org
Molecular dynamics (MD) simulations will be employed to study the dynamic behavior of this compound in different environments, such as in solution or at interfaces. nih.gov These simulations can provide a detailed picture of the conformational landscape of the molecule and its interactions with surrounding solvent molecules or other chemical species over time. This information is crucial for understanding its solubility, transport properties, and mechanism of action in various applications.
Quantitative Structure-Activity Relationship (QSAR) studies will also play a significant role in the predictive design of new this compound derivatives with desired properties. rsc.org By establishing a mathematical relationship between the structural features of a series of compounds and their measured activity, QSAR models can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. rsc.org
| Computational Method | Predicted Properties | Potential Applications in Design |
| Density Functional Theory (DFT) | Electronic structure, geometry, spectroscopic properties | Predicting reactivity, stability, and interaction sites. |
| Molecular Dynamics (MD) | Conformational dynamics, solvation, transport properties | Understanding behavior in solution and at interfaces. |
| QSAR | Biological activity, physical properties | Predicting the properties of new derivatives to guide synthesis. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound synthesis with flow chemistry and automated platforms represents a significant leap towards more efficient, safer, and scalable chemical production. researchgate.net Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. polimi.it
Future research will focus on developing robust and efficient continuous-flow processes for the synthesis of this compound. This will involve the optimization of reactor design, reaction conditions (temperature, pressure, flow rate), and the use of immobilized catalysts or reagents to facilitate continuous operation and product purification. The development of multistep continuous-flow syntheses, where several reaction steps are connected in sequence without intermediate isolation, will be a key area of investigation. researchgate.net
The combination of flow chemistry with automated synthesis platforms, including robotic systems and real-time reaction monitoring, will enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of this compound derivatives. This automated approach will accelerate the discovery of new compounds with optimized properties for specific applications.
Exploration of this compound as a Building Block in Complex Chemical Systems
The unique structural features of this compound make it an attractive building block for the construction of more complex chemical systems with tailored functionalities. Future research will explore the diverse reactivity of this compound and its potential for incorporation into a wide range of molecular architectures.
The amino group at the 2-position of the benzothiazole ring is a key functional handle that can be readily modified through various chemical transformations. nih.gov For example, it can undergo acylation, alkylation, and condensation reactions to introduce a wide variety of substituents. This versatility allows for the fine-tuning of the electronic and steric properties of the molecule, which can in turn influence its physical, chemical, and biological properties.
Furthermore, the benzothiazole core itself can participate in various chemical reactions, such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These reactions provide opportunities to further functionalize the molecule and to incorporate it into larger, more complex structures, such as polymers, dendrimers, and supramolecular assemblies. The exploration of this compound as a monomer in polymerization reactions could lead to the development of new materials with interesting optical, electronic, or thermal properties.
| Reaction Type | Potential Modifications | Resulting Complex Systems |
| N-functionalization | Acylation, alkylation, arylation of the amino group | Substituted derivatives with tailored properties. |
| C-H functionalization | Electrophilic aromatic substitution on the benzene (B151609) ring | Poly-substituted benzothiazoles with enhanced functionality. |
| Cross-coupling reactions | Suzuki, Heck, Buchwald-Hartwig couplings | Conjugated systems, polymers, and complex organic molecules. |
| Multicomponent reactions | One-pot synthesis of complex heterocyclic systems | Diverse libraries of complex molecules for screening. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
